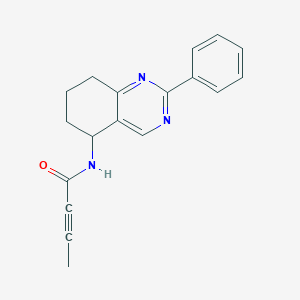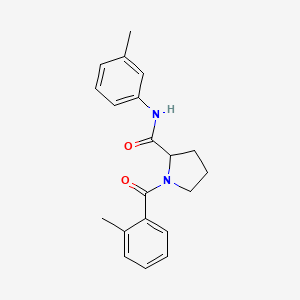
2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide, also known as EMMN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMMN belongs to the class of nicotinamide derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. 2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide may also interact with other proteins and enzymes, such as AMPK and SIRT1, to regulate cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance glucose uptake and insulin sensitivity. 2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide has also been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized and purified, and its effects can be measured using various biochemical and cellular assays. However, 2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide also has some limitations, such as its poor bioavailability and limited pharmacokinetic data. Further studies are needed to optimize the formulation and delivery of 2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide for clinical applications.
将来の方向性
There are several future directions for research on 2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide. First, more studies are needed to elucidate the molecular mechanisms underlying its biological activities. Second, the potential therapeutic applications of 2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide in various diseases should be further explored, including cancer, neurodegenerative disorders, and metabolic disorders. Third, the pharmacokinetics and safety of 2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide should be evaluated in preclinical and clinical studies. Fourth, the development of novel 2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide derivatives with improved efficacy and bioavailability should be pursued. Finally, the use of 2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide as a tool compound for studying cellular signaling pathways and metabolic processes should be investigated.
合成法
The synthesis of 2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide involves the reaction of 2-ethoxy-4-chloro-6-methylnicotinamide with formaldehyde and methanol in the presence of a catalyst. The resulting product is then treated with ethylamine to yield 2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide. The purity and yield of 2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide can be improved by using different reaction conditions and purification methods.
科学的研究の応用
2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in treating cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, 2-ethoxy-4-(methoxymethyl)-6-methylnicotinamide has been investigated for its role in regulating glucose metabolism and insulin sensitivity.
特性
IUPAC Name |
2-ethoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-16-11-9(10(12)14)8(6-15-3)5-7(2)13-11/h5H,4,6H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDFUSPYUJKIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC(=C1C(=O)N)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24814563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5970652.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline](/img/structure/B5970656.png)
![3-(acetylamino)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5970669.png)
![{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5970678.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5970679.png)
amino]-4-oxobutanoate](/img/structure/B5970685.png)

![8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid](/img/structure/B5970701.png)

![N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5970711.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970735.png)
